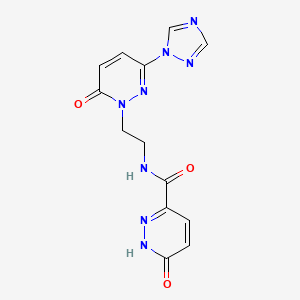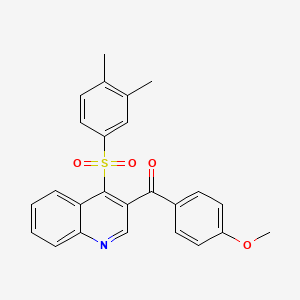
(4-((3,4-Dimethylphenyl)sulfonyl)quinolin-3-yl)(4-methoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-((3,4-Dimethylphenyl)sulfonyl)quinolin-3-yl)(4-methoxyphenyl)methanone” is a chemical compound with the molecular formula C25H21NO4S . It contains a quinoline core, which is a heterocyclic aromatic organic compound. This compound also features methoxyphenyl and dimethylphenyl groups, which are common motifs in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline ring, which is a fused ring system containing a benzene ring and a pyridine ring. Additionally, the compound contains sulfonyl, methoxyphenyl, and dimethylphenyl functional groups .Aplicaciones Científicas De Investigación
Synthesis and Radiosynthesis Applications
The development of novel synthetic methodologies for compounds with complex structures is a significant area of research. Kitson et al. (2010) describe a method for the carbon-14 radiosynthesis of a 4-(2-hydroxyphenyl)quinolin-2(1H)-one derivative, demonstrating advanced techniques in the field of radiolabeling which are crucial for drug development and environmental tracing applications Kitson et al., 2010.
Antimicrobial and Antioxidant Properties
Research into the antimicrobial and antioxidant properties of quinoline and its derivatives is essential for discovering new therapeutic agents. Alavi et al. (2017) investigated the synthesis of novel quinoxaline sulfonamides with significant antibacterial activity, highlighting the potential of these compounds in combating bacterial infections Alavi et al., 2017. Additionally, Çetinkaya et al. (2012) synthesized derivatives of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone, demonstrating their effective antioxidant power, which could lead to potential applications in preventing oxidative stress-related diseases Çetinkaya et al., 2012.
Applications in Material Science
The synthesis and properties of poly(arylene ether sulfone) anion exchange membranes by Shi et al. (2017) represent an application of similar compounds in the development of materials with specific ion transport capabilities, which are critical for energy storage and conversion technologies Shi et al., 2017.
Electrochemical Synthesis and Properties
The work by Largeron and Fleury (1998) on the electrochemical synthesis of novel 8-amino-1,4-benzoxazine derivatives, starting from (3,4-dihydroxy-2-methoxyphenyl)(phenyl)methanone, showcases the importance of electrochemical methods in synthesizing compounds with potential anti-stress oxidative properties Largeron & Fleury, 1998.
Environmental Applications
Research by Zhou et al. (2018) on the development of tertiary amine-functionalized adsorption resins for the removal of benzophenone-4 from water highlights the environmental application of chemically synthesized compounds in water purification technologies Zhou et al., 2018.
Direcciones Futuras
The future directions for research on this compound would depend on its potential applications. Quinoline derivatives are widely studied due to their prevalence in natural products and medicinal chemistry . If this compound shows promising biological activity, it could be further optimized and studied as a potential therapeutic agent.
Propiedades
IUPAC Name |
[4-(3,4-dimethylphenyl)sulfonylquinolin-3-yl]-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4S/c1-16-8-13-20(14-17(16)2)31(28,29)25-21-6-4-5-7-23(21)26-15-22(25)24(27)18-9-11-19(30-3)12-10-18/h4-15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLIMIKYQSFRMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C(C=NC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxyphenyl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2477708.png)
![Pyrimidine, 2-[4-(3-pyridinylmethyl)-1-piperazinyl]-](/img/structure/B2477711.png)
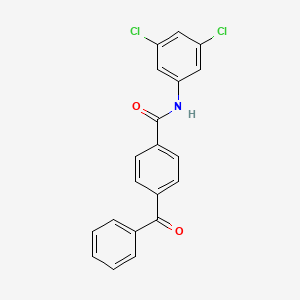
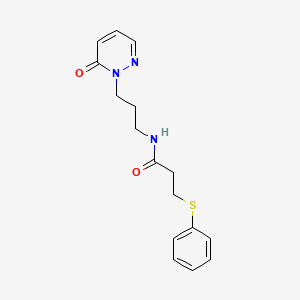

![(NE)-N-[(4-bromo-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B2477720.png)

![Methyl 5-ethyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2477722.png)
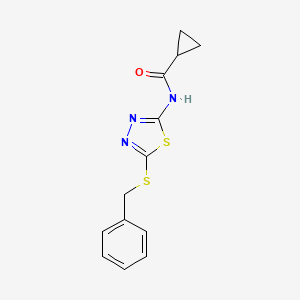
![3-[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[2-(2-methylpiperidin-1-yl)ethyl]propanamide](/img/structure/B2477724.png)
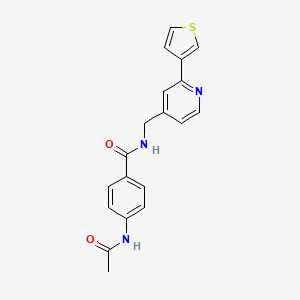
![(Z)-8-(4-fluorophenethyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2477728.png)
